Diprotrizoic acid

Description

For the purpose of this article, we assume "Diprotrizoic acid" refers to diatrizoic acid, a well-documented iodinated radiocontrast agent used in medical imaging .

Diatrizoic acid is a triiodinated benzoic acid derivative with the molecular formula C₁₁H₉I₃N₂O₄. It is primarily employed as a contrast medium in X-ray imaging due to its ability to absorb radiation and enhance visualization of blood vessels, organs, and tissues. Key applications include angiography, urography, and computed tomography (CT) scans . Studies highlight its role in nanoparticle agglomerates for lung imaging and its biochemical effects, such as inducing mitophagy and oxidative stress via calcium dysregulation .

Properties

CAS No. |

85-16-5 |

|---|---|

Molecular Formula |

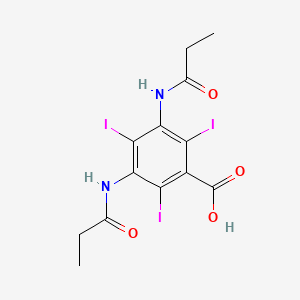

C13H13I3N2O4 |

Molecular Weight |

641.97 g/mol |

IUPAC Name |

2,4,6-triiodo-3,5-bis(propanoylamino)benzoic acid |

InChI |

InChI=1S/C13H13I3N2O4/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |

InChI Key |

OIXRDAZPDINJPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprotrizoate involves the iodination of benzoic acid derivatives followed by the introduction of propionyl groups. The general synthetic route includes:

Iodination: The starting material, typically a benzoic acid derivative, undergoes iodination using iodine and an oxidizing agent such as nitric acid.

Acylation: The iodinated intermediate is then subjected to acylation with propionyl chloride in the presence of a base like pyridine to introduce the propionyl groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of diprotrizoate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diprotrizoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in diprotrizoate can be substituted with other halogens or functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to form deiodinated derivatives.

Hydrolysis: The acyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and catalysts (e.g., iron) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.

Major Products

Substitution: Halogenated derivatives of diprotrizoate.

Reduction: Deiodinated benzoic acid derivatives.

Hydrolysis: Propionic acid and triiodobenzoic acid.

Scientific Research Applications

Medical Imaging

1. Contrast Agent in Radiology

Diprotrizoic acid is predominantly used as a contrast medium in various imaging techniques, including:

- Computed Tomography (CT) Scans : It improves the contrast of images by increasing the attenuation of X-rays in blood vessels and organs, allowing for clearer visualization of anatomical structures and pathological conditions .

- Angiography : The compound is utilized to visualize blood vessels and assess conditions such as aneurysms or blockages. Its high iodine content enhances the contrast between vascular structures and surrounding tissues .

2. Safety Profile and Efficacy

Clinical studies have demonstrated that this compound is generally well-tolerated with a low incidence of adverse effects compared to other contrast agents. Its osmolarity and viscosity are optimized to minimize discomfort during administration while maintaining effective imaging quality .

Potential Therapeutic Applications

1. Drug Delivery Systems

Recent research has explored the potential of this compound in drug delivery systems. Its ability to form complexes with various drugs may enhance their solubility and bioavailability. Studies indicate that modifying the chemical structure of this compound can improve its interaction with target cells, leading to more efficient drug delivery mechanisms .

2. Molecular Imaging

Emerging applications include the use of this compound in molecular imaging techniques, where it could serve as a marker for specific biological processes. By conjugating this compound with targeting moieties, researchers aim to develop imaging agents that can provide insights into disease mechanisms at the molecular level .

Case Study: Efficacy as a Contrast Agent

A study published in JAMA Surgery evaluated newer opacification media, including this compound, highlighting its effectiveness in enhancing image quality during CT scans compared to traditional agents. The findings suggested that this compound offers superior visualization capabilities without significantly increasing the risk of adverse reactions .

Comparative Analysis of Contrast Agents

| Contrast Agent | Iodine Concentration | Osmolarity | Common Uses | Adverse Effects |

|---|---|---|---|---|

| This compound | High | Low | CT Scans, Angiography | Minimal |

| Diatrizoate | High | High | CT Scans | Moderate (e.g., nausea) |

| Iohexol | Moderate | Low | CT Scans, Angiography | Low (e.g., allergic reactions) |

Mechanism of Action

Diprotrizoate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the imaging process. The compound localizes in specific areas of the body, allowing for detailed visualization of structures .

Comparison with Similar Compounds

Research Findings and Limitations

Key Studies on Diatrizoic Acid

Nanoparticle Agglomerates for Lung Imaging: Diatrizoic acid nanoparticles demonstrated efficacy as a lung contrast agent, improving imaging resolution without significant toxicity in preclinical models .

Mitophagy Induction : Diatrizoic acid was shown to disrupt calcium homeostasis, triggering mitochondrial oxidative stress and mitophagy, raising concerns about long-term cellular impacts .

Limitations in Current Evidence

- The provided sources lack data on diatrizoic acid’s pharmacokinetics or direct comparisons with modern contrast agents.

- Chicoric acid’s inclusion here is based solely on shared "acid" nomenclature; functionally, these compounds are unrelated.

Biological Activity

Diprotrizoic acid, a compound primarily known for its use in medical imaging as a contrast agent, has garnered attention for its potential biological activities beyond imaging applications. This article delves into the biological activity of this compound, exploring its antimicrobial properties, antioxidant capabilities, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound, chemically known as 2,4-dihydroxy-5-(2-hydroxy-3-(1H-imidazol-4-yl)propyl)benzoic acid, is a derivative of benzoic acid. Its unique structure allows it to interact with biological systems, leading to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, research has shown that it exhibits significant antifungal activity against several pathogens.

Case Study: Antifungal Activity Against Valsa pyri

A study investigated the antifungal effects of this compound against Valsa pyri, a pathogen responsible for canker disease in pear trees. The results indicated that this compound effectively inhibited fungal growth at concentrations as low as 5 mM when tested in vitro. The compound demonstrated the highest activity at acidic pH levels and in the presence of bivalent metals such as zinc and copper .

Key Findings:

- Inhibition Concentration: Effective at <5 mM.

- pH Sensitivity: Highest activity at pH 5.6.

- Mechanism: Induces apoptosis in fungal cells by inhibiting chitin biosynthesis.

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Evaluation of Antioxidant Activity

The antioxidant capacity of this compound was assessed using various methods, including the DPPH radical scavenging assay. The results showed that this compound possesses a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antioxidant Activity Metrics:

- DPPH Scavenging Rate: High levels of radical scavenging activity observed.

- Comparative Analysis: this compound showed superior antioxidant activity compared to other tested compounds.

Enzyme Inhibition Potential

Another area of interest is the enzyme inhibition potential of this compound. Studies have indicated that it may inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases.

Enzyme Inhibition Study

In vitro assays demonstrated that this compound could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease . This inhibition suggests a possible role for this compound in neuroprotective strategies.

Enzyme Inhibition Results:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 45% |

| Butyrylcholinesterase | 40% |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Diprotrizoic acid in laboratory settings, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as iodination of aromatic precursors followed by carboxylation. Key parameters include reaction temperature (e.g., 60–80°C for iodination), solvent selection (e.g., dimethylformamide for solubility), and catalyst optimization (e.g., copper iodide). Purity optimization requires post-synthesis purification via recrystallization or column chromatography, validated by HPLC (≥98% purity threshold) .

- Example Protocol Table :

| Step | Reagents/Conditions | Purpose | Validation Method |

|---|---|---|---|

| 1 | Iodine, HNO₃, 70°C | Aromatic iodination | TLC (Rf = 0.5) |

| 2 | CO₂ under pressure | Carboxylation | FT-IR (C=O peak at 1700 cm⁻¹) |

| 3 | Ethanol recrystallization | Purification | HPLC (Retention time = 5.2 min) |

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H/¹³C) to verify iodine and carboxyl group positions. For example, a deshielded proton signal at δ 8.2 ppm indicates aromatic iodine proximity .

- Stability Testing : Accelerated degradation studies under varying pH (1–9) and temperature (40–60°C) with LC-MS monitoring to identify decomposition products (e.g., deiodination) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacokinetic (PK) properties?

- Methodological Answer : Contradictions often arise from interspecies variability or assay sensitivity. To address this:

- In Vivo Design : Use crossover studies in multiple animal models (e.g., rats vs. rabbits) with controlled dosing (10–50 mg/kg IV/oral). Plasma samples analyzed via LC-MS/MS at 0, 1, 3, 6, and 24 hours post-administration .

- Assay Harmonization : Validate bioanalytical methods using FDA guidelines (e.g., linearity range: 1–100 ng/mL, R² ≥ 0.99) to ensure cross-study comparability .

Q. What experimental strategies can elucidate this compound’s mechanism of action when existing data conflict?

- Methodological Answer :

- Orthogonal Assays : Combine molecular docking (e.g., AutoDock for protein binding predictions) with functional assays (e.g., calcium flux measurements in renal cells).

- Dose-Response Curves : Test concentrations from 1 nM to 100 μM to identify biphasic effects, which may explain contradictory efficacy reports .

- Contradiction Analysis Framework :

| Conflict Source | Resolution Strategy | Example |

|---|---|---|

| Variability in cell lines | Use isogenic cell models | Compare HEK293 vs. primary tubular cells |

| Assay interference | Include negative controls (e.g., iodine-free analogs) | Rule out off-target iodination effects |

Q. How can researchers optimize formulations of this compound for enhanced bioavailability in preclinical studies?

- Methodological Answer :

- Excipient Screening : Test cyclodextrins or liposomal encapsulation to improve solubility. Assess via Franz diffusion cells (ex vivo skin/permeability models) .

- Pharmacokinetic Modeling : Use WinNonlin for non-compartmental analysis to calculate AUC and Cmax under varying formulations .

Distinguishing Basic vs. Advanced Questions

- Basic : Focus on synthesis, characterization, and foundational PK/PD.

- Advanced : Address mechanistic complexity, data reproducibility, and translational challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.